2-Benzofurancarboximidamide

Description

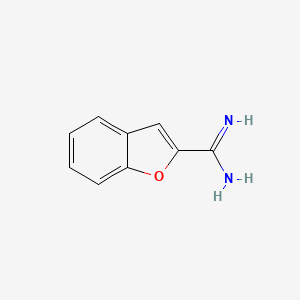

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H3,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDECXGQFPNZGGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222903 | |

| Record name | 2-Benzofurancarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72583-87-0 | |

| Record name | 2-Benzofurancarboximidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072583870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzofurancarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Benzofurancarboximidamide and Its Derivatives

Convergent and Divergent Synthetic Routes to the Benzofuran (B130515) Core

The construction of the benzofuran nucleus is a critical first step in the synthesis of 2-Benzofurancarboximidamide. Both convergent and divergent strategies are employed, starting from readily available precursors and utilizing a variety of reaction sequences and catalytic systems.

Multistep Reaction Sequences from Precursors

Multistep syntheses of the benzofuran core often commence from simple phenolic compounds such as salicylaldehyde or o-hydroxyacetophenone. These precursors undergo a series of transformations to build the furan (B31954) ring onto the existing benzene (B151609) ring.

One common approach involves the reaction of salicylaldehyde with an α-halo ketone in a Rap-Stoermer reaction, which proceeds via an initial aldol-type condensation followed by an intramolecular cyclization. Another versatile method is the Perkin rearrangement.

A notable multistep synthesis involves the use of calcium carbide as an acetylene source. In a study, salicylaldehyde p-tosylhydrazones were reacted with calcium carbide in the presence of a cuprous chloride catalyst to afford 2-methylbenzofurans in good yields. This method provides a safe and cost-effective alternative to using acetylene gas.

| Precursor | Reagents | Product | Yield (%) |

| Salicylaldehyde p-tosylhydrazone | Calcium carbide, CuCl, tBuOK, DMF | 2-Methylbenzofuran | 75 |

| 4-Methoxy-salicylaldehyde p-tosylhydrazone | Calcium carbide, CuCl, tBuOK, DMF | 5-Methoxy-2-methylbenzofuran | 82 |

| 4-Chlorosalicylaldehyde p-tosylhydrazone | Calcium carbide, CuCl, tBuOK, DMF | 5-Chloro-2-methylbenzofuran | 71 |

Catalytic Approaches in Benzofuran Ring Formation

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. The formation of the benzofuran ring is no exception, with a variety of transition metal catalysts being employed.

Palladium-catalyzed reactions are among the most widely used methods. These include Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization. Heck-type cyclizations and C-H activation/functionalization strategies have also been successfully applied to construct the benzofuran scaffold.

Copper-catalyzed reactions offer a cost-effective alternative to palladium. Copper catalysts can promote the intramolecular cyclization of o-halophenols with various coupling partners. For instance, copper-catalyzed cascade synthesis of 2-aryl-3-cyanobenzofurans has been achieved from o-hydroxybenzaldehydes and arylacetonitriles.

Gold-catalyzed synthesis has emerged as a powerful tool for the formation of C-O bonds. Gold catalysts can activate alkynes towards nucleophilic attack, facilitating the cyclization of o-alkynylphenols to form benzofurans. A ligand-controlled gold-catalyzed chemoselective C2-functionalization of benzofuran substrates with aryl diazoesters has also been developed. acs.org

Other transition metals such as ruthenium and nickel have also been utilized in the synthesis of benzofuran derivatives. Ruthenium catalysts have been employed for C- and O-allyl isomerization followed by ring-closing metathesis. Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones provides an effective route to 3-aryl benzofurans. thieme.de

| Catalyst System | Reaction Type | Starting Materials | Product Scope |

| Pd(PPh₃)₂Cl₂/CuI | Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | 2-Substituted benzofurans |

| Pd(OAc)₂ | C-H Activation/Arylation | Benzofuran-2-carboxylic acid derivatives, Aryl iodides | C3-Arylated benzofuran-2-carboxamides mdpi.com |

| Cu(OAc)₂ | Cascade Reaction | o-Hydroxybenzaldehydes, Arylacetonitriles | 2-Aryl-3-cyanobenzofurans |

| IPrAu(PhCN)BArF | C2-Functionalization | Benzofurans, Aryl diazoesters | C2-Alkylated and dearomatized benzofurans acs.org |

| Ni(OTf)₂ | Intramolecular Nucleophilic Addition | Aryl Halides, Aryl Ketones | 3-Arylbenzofurans thieme.de |

Strategies for Amidamide Functional Group Introduction

Once the benzofuran core is established, the next critical step is the introduction of the carboximidamide (amidine) functional group at the C2 position. This can be achieved through direct procedures or, more commonly, via the transformation of a precursor functional group.

Direct Amidamination Procedures

Direct conversion of a carboxylic acid or its derivatives to an amidine is challenging and less common for aromatic systems like benzofuran. These methods often require harsh conditions and specific activating agents. While theoretically possible to convert 2-benzofurancarboxylic acid directly to the amidine, this route is not well-documented in the literature for this specific substrate and is generally less favored than precursor transformation methods.

Precursor Transformation to the Amidamide Moiety

The most prevalent and reliable method for the synthesis of this compound involves the transformation of a nitrile precursor, specifically 2-cyanobenzofuran. This transformation is typically achieved through the Pinner reaction .

Formation of the Pinner Salt: 2-Cyanobenzofuran is treated with an anhydrous alcohol (e.g., ethanol) in the presence of a strong acid, typically hydrogen chloride gas. This reaction forms the corresponding ethyl 2-benzofurancarboximidate hydrochloride.

Ammonolysis of the Pinner Salt: The isolated or in-situ generated Pinner salt is then treated with ammonia (B1221849) (usually as a solution in an alcohol) to displace the alkoxy group and form this compound.

The Pinner reaction is a versatile method applicable to a wide range of nitriles. wikipedia.org

| Precursor | Reagents (Step 1) | Intermediate | Reagents (Step 2) | Final Product |

| 2-Cyanobenzofuran | Anhydrous Ethanol, HCl (gas) | Ethyl 2-benzofurancarboximidate hydrochloride | Ammonia in Ethanol | This compound |

| Aromatic Nitrile | Anhydrous Alcohol, Acid Catalyst | Alkyl imidate salt | Ammonia or Amine | Aromatic Amidine |

Regioselective and Stereoselective Synthetic Considerations

Regioselectivity is a crucial aspect of benzofuran synthesis, particularly when substituted phenols are used as starting materials. The cyclization step can potentially lead to the formation of different regioisomers. The choice of catalyst and reaction conditions can often control the regiochemical outcome. For instance, in the synthesis of functionalized benzofurans, the C2 position is generally more reactive and easier to functionalize than the C3 position. mdpi.com However, directed C-H activation strategies can be employed to achieve selective functionalization at the C3 position. mdpi.com

Stereoselectivity becomes important when synthesizing derivatives of this compound where chiral centers are present, for example, in the synthesis of 2,3-dihydrobenzofuran derivatives. Asymmetric catalysis is often employed to control the stereochemistry of these molecules. Chiral ligands in combination with transition metal catalysts can induce high enantioselectivity in cyclization and functionalization reactions, leading to the formation of a single enantiomer of the desired product.

Positional Selectivity of Substituents (e.g., C-2, C-3, C-5, C-6, C-7)

Achieving positional selectivity is crucial for the synthesis of specific isomers of substituted benzofurans. Modern catalytic systems have enabled the targeted functionalization of various positions on the benzofuran ring.

The C-2 position is often the most electronically favored site for functionalization. Palladium-catalyzed direct C-H arylation of the benzofuran core typically exhibits high regioselectivity for the C-2 position. nih.govnih.gov This preference is exploited in numerous synthetic strategies to introduce aryl groups. For instance, the reaction of benzofurans with triarylantimony difluorides in the presence of a palladium catalyst reliably yields 2-arylbenzofurans. nih.govdntb.gov.uaresearchgate.net

Functionalization at the C-3 position is more challenging and often requires the use of a directing group to override the intrinsic reactivity of the C-2 position. A notable strategy involves the use of an 8-aminoquinoline auxiliary attached to the C-2 carboxamide. This directing group guides a palladium catalyst to selectively activate the C-H bond at the C-3 position, allowing for the efficient installation of a wide range of aryl and heteroaryl substituents.

Substituents on the benzene ring moiety (C-5, C-6, C-7 ) are typically introduced by using appropriately substituted phenols or other aromatic precursors before the formation of the heterocyclic ring. For example, the reaction of 5-substituted benzofurans can proceed smoothly in palladium-catalyzed arylations, indicating that pre-existing functionality on the benzene ring is well-tolerated and provides a route to derivatives substituted at these positions. nih.gov Syntheses starting from o-halo-benzylketones or o-halophenylacetylenes also provide a reliable pathway to benzofurans with halogen substituents on the benzene portion of the scaffold. nih.govresearchgate.net

| Target Position | Methodology | Key Reagents/Catalysts | Typical Outcome |

|---|---|---|---|

| C-2 | Direct C-H Arylation | Pd(OAc)₂, CuCl₂, Ar₃SbF₂ | High regioselectivity for 2-arylbenzofuran. nih.gov |

| C-3 | Directed C-H Arylation | Pd catalyst, 8-aminoquinoline directing group | Selective installation of aryl groups at the C-3 position. |

| C-5, C-6, C-7 | Precursor-based Synthesis | Substituted phenols, o-halo-benzylketones | Incorporation of substituents on the benzene ring prior to cyclization. nih.gov |

Enantioselective Synthesis of Chiral Derivatives

The synthesis of chiral benzofuran derivatives is of significant interest for applications in medicinal chemistry. Enantioselective methods typically focus on establishing stereocenters during the construction of the heterocyclic ring or through asymmetric modification of a pre-formed scaffold.

One prominent approach is the Pd(II)-catalyzed enantioselective C-H activation followed by an intramolecular C-O bond formation. This method has been successfully applied to the synthesis of chiral benzofuranones from arylacetic acids, providing access to valuable synthons with high enantioselectivity. Another strategy involves a cascade reaction combining olefin cross-metathesis with an intramolecular oxo-Michael addition. This reaction, co-catalyzed by a chiral phosphoric acid and a Hoveyda-Grubbs catalyst, can produce a variety of chiral benzofuran derivatives in good yields and enantioselectivities.

Furthermore, highly enantioselective Michael addition reactions of 2-substituted benzofuran-3(2H)-ones to nitroolefins, promoted by bifunctional squaramide catalysts, can generate chiral benzofuran-3-one derivatives bearing adjacent quaternary and tertiary stereocenters with excellent control of stereochemistry. While these methods may not directly yield this compound, they are critical for creating the chiral benzofuran core, which can then be further elaborated to the desired target compound.

Modern Chemical Methodologies for Derivatization

C-H Arylation and Functionalization Strategies (e.g., Palladium-Catalyzed)

Palladium-catalyzed C-H arylation stands as one of the most powerful tools for the derivatization of benzofurans. rsc.org This methodology allows for the direct formation of carbon-carbon bonds between the benzofuran core and various aryl or heteroaryl partners, bypassing the need for pre-functionalized starting materials like organohalides or organometallic reagents.

A common protocol involves the use of palladium acetate (Pd(OAc)₂) as the catalyst to functionalize the C-2 position of the benzofuran ring. nih.govnih.gov Various aryl sources can be employed, including aryl halides, diaryliodonium salts, and triarylantimony difluorides. researchgate.net The reaction conditions, such as the choice of ligand, base, and solvent, can be tuned to optimize the yield and substrate scope. The electronic nature of the substituents on the arylating agent can also influence reactivity, with electron-donating groups often showing higher reactivity. nih.govdntb.gov.ua For achieving functionalization at the C-3 position, directing-group strategies are employed, which tether the catalyst in proximity to the target C-H bond, thereby ensuring high positional selectivity.

| Aryl Source | Catalyst System | Position Selectivity | Key Feature |

|---|---|---|---|

| Triarylantimony Difluorides | 5 mol% Pd(OAc)₂, 2 eq. CuCl₂ | C-2 | Produces 2-arylbenzofurans in moderate-to-high yields under aerobic conditions. nih.gov |

| Aryl Halides | Pd(OAc)₂ (ligand-free or with PCy₃) | General | Applicable to a range of benzoheteroles, including benzofurans. rsc.org |

| Aryl Iodides | Pd catalyst with 8-aminoquinoline directing group | C-3 | Enables selective arylation at the sterically hindered C-3 position. |

Transamidation Chemistry for Structural Diversification

Transamidation chemistry offers a powerful and modular approach for the late-stage diversification of benzofuran-2-carboxamide (B1298429) derivatives. This methodology is particularly effective when combined with C-H functionalization strategies. For instance, after a directed C-H arylation at the C-3 position of a benzofuran-2-carboxamide bearing an 8-aminoquinoline directing group, the directing group itself can be replaced. This is achieved through a one-pot, two-step transamidation procedure. The process proceeds through an intermediate N-acyl-Boc-carbamate, allowing for the cleavage of the directing group and the introduction of a diverse array of new amide functionalities in a single synthetic operation. This high efficiency and modularity make it an attractive method for generating libraries of structurally diverse benzofuran derivatives for screening campaigns.

Introduction of Hydroxyamino and Halo Substituents

The incorporation of halogen and hydroxyamino functionalities can significantly modulate the physicochemical and biological properties of the benzofuran core.

Halo Substituents: Halogen atoms are commonly introduced by utilizing halogenated precursors in the synthesis of the benzofuran ring. Methods starting with o-halophenylacetylenes or o-halo-benzyl ketones, followed by palladium- or copper-catalyzed intramolecular cyclization, are well-established routes to produce benzofurans with halogen atoms on the benzene ring. nih.govresearchgate.net For example, copper-catalyzed O-arylation of ortho-alkynylhaloarenes provides a direct pathway to substituted benzo[b]furans. organic-chemistry.org

Hydroxyamino and Related Substituents: The introduction of nitrogen- and oxygen-containing groups can be achieved through various synthetic routes. A direct synthesis of benzofurans from O-arylhydroxylamine hydrochlorides and ketones has been reported. organic-chemistry.org This reaction proceeds through a one-pot condensation-rearrangement-cyclization sequence. organic-chemistry.org Additionally, synthetic protocols have been developed to access 3-aminobenzofuran derivatives, which serve as valuable precursors for more complex structures. mdpi.com The compound 3-(Hydroxyimino)benzofuran-2(3H)-one, containing a related oxime functional group, is also a known derivative, indicating that such functionalities can be incorporated into the benzofuran scaffold. nih.gov

Yield Optimization and Scalability of Synthetic Procedures for Research Applications

Optimizing reaction yields and ensuring the scalability of synthetic routes are critical for practical applications in research, such as the generation of compound libraries or the synthesis of larger quantities of a lead compound.

Optimization studies for benzofuran synthesis frequently focus on parameters such as the choice of catalyst, solvent, temperature, and reactant stoichiometry. For instance, in the synthesis of dihydrobenzofuran neolignans, the nature of the silver(I) oxidant, the reaction temperature (0 °C, room temperature, or reflux), and the reaction time were systematically varied to maximize yield. scielo.br Similarly, optimization studies for the iron- and copper-catalyzed synthesis of benzo[b]furans have identified the most effective catalyst loading and purity to achieve high yields. acs.org

The scalability of these procedures is a key consideration. A protocol is considered scalable if it can be performed on a larger scale (e.g., gram-scale) without a significant drop in yield or the need for extensive re-optimization. researchgate.net Methodologies that utilize robust and commercially available catalysts, tolerate a range of functional groups, and proceed under mild conditions are generally more amenable to scaling. For example, a DMAP-mediated tandem cyclization for the synthesis of 3-aminobenzofuran derivatives has demonstrated robust scalability up to the gram scale with high efficiency. researchgate.net The modularity of combined C-H activation and transamidation strategies also lends itself to efficient production of diverse analogs for research applications.

Elucidation of Pharmacological and Biological Mechanisms of Action

Molecular Target Identification and Engagement

The therapeutic potential of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For 2-Benzofurancarboximidamide and its analogs, research has identified key interactions with enzymes and receptors, as well as characterized their broader macromolecular binding affinities.

Pim-1 kinase, a member of the serine/threonine kinase family, plays a crucial role in regulating cell growth, differentiation, and apoptosis. nih.gov Its overexpression is implicated in the development of various cancers. nih.gov Computational docking studies have been employed to investigate the binding modes of benzofuran-2-carboxylic acids, structurally related to this compound, with Pim-1 kinase. nih.gov These studies predict that the compounds can fit into the active site of the enzyme, and their interactions are influenced by factors such as basicity and the distance between acidic and basic groups. nih.gov This suggests a potential mechanism for the inhibition of Pim-1 kinase activity. nih.gov Some Pim-1 kinase inhibitors have been shown to induce apoptosis, highlighting their potential in cancer research. medchemexpress.com

| Compound Class | Target Enzyme | Key Findings from Computational Studies | Potential Effect |

| Benzofuran-2-carboxylic acids | Pim-1 Kinase | Compounds show significant interactions with the active site residues. Optimal binding is influenced by basicity and the spatial arrangement of functional groups. nih.gov | Inhibition of kinase activity, potentially leading to the induction of apoptosis. nih.govmedchemexpress.com |

P-glycoprotein (P-gp) is a membrane-bound efflux pump that actively transports a wide range of substances out of cells. nih.govnih.gov This transporter is a key player in multidrug resistance (MDR) in cancer, as it can expel chemotherapeutic agents from cancer cells, reducing their efficacy. nih.govaboutscience.eu The development of P-gp inhibitors is a significant strategy to overcome MDR. nih.govnih.gov While direct studies on this compound's interaction with P-gp are not extensively detailed in the provided context, the general approach involves compounds that either compete with anticancer drugs for transport or directly inhibit the function of P-gp. nih.gov The goal is to increase the intracellular concentration of therapeutic drugs. nih.gov Research into P-gp inhibitors has progressed through several generations, aiming for higher specificity and reduced side effects. aboutscience.eu

| Efflux Pump | Role in Cellular Function | Mechanism of Inhibition | Therapeutic Implication |

| P-glycoprotein (P-gp) | Transports various substrates, including drugs, out of the cell. nih.gov | Competitive binding or direct functional inhibition. nih.gov | Overcoming multidrug resistance in cancer by increasing intracellular drug accumulation. nih.govaboutscience.eu |

The interaction of any small molecule with a protein is governed by the principles of molecular recognition, which involves both specificity and affinity. mdpi.com The strength of this interaction is quantified by the dissociation constant (Kd), a measure of binding affinity. nih.govnih.gov The binding process is driven by changes in Gibbs free energy, resulting from a combination of enthalpic and entropic factors. mdpi.com The interaction between a ligand like this compound and a macromolecule involves the formation of non-covalent bonds, such as hydrogen bonds and salt bridges, and is influenced by the complementarity of their shapes and electrostatic potentials. nih.govh-its.org Computational methods, including molecular dynamics simulations, are instrumental in predicting and analyzing these interactions at an atomic level. h-its.orgimrpress.com

Cellular and Subcellular Mechanisms

The molecular interactions of this compound translate into observable effects at the cellular and subcellular levels. These include the modulation of critical signaling pathways and impacts on cell survival and growth.

Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors, particularly N-methyl-D-aspartate (NMDA) receptors, leads to neuronal damage and death. nih.govwikipedia.org This phenomenon is implicated in various neurodegenerative diseases. nih.govexplorationpub.com A key event in excitotoxicity is the massive influx of calcium ions (Ca2+) into neurons, which activates a cascade of damaging enzymes. wikipedia.org Compounds with anti-excitotoxic properties often act by modulating NMDA receptor activity. d-nb.info For instance, memantine, a low-affinity NMDA receptor antagonist, has been shown to be neuroprotective in various in vitro and in vivo models of excitotoxicity by blocking the receptor under pathological conditions while permitting normal physiological activation. d-nb.info This suggests that compounds targeting the NMDA receptor pathway can have significant therapeutic potential in conditions associated with excitotoxicity. d-nb.infofrontiersin.org

Cell viability and proliferation assays are fundamental tools in biomedical research to assess the health and growth of cells in response to various treatments. sciencellonline.comsigmaaldrich.com These assays can measure metabolic activity, the rate of cell division, or the integrity of cell membranes. sigmaaldrich.comnih.gov For example, the reduction of tetrazolium salts like MTT or the bioreduction of resazurin (B115843) are indicative of metabolic activity and are often used to quantify viable cells. sigmaaldrich.comnih.gov Studies on the effects of different biomaterials on dental pulp stem cells have shown that while some materials can initially decrease cell count and viability, they can also support subsequent proliferation over time. nih.gov The impact of a compound on cell viability and proliferation is a critical determinant of its potential as a therapeutic agent or as a tool for biological research.

| Assay Type | Parameter Measured | Principle | Application |

| Metabolic Assays (e.g., MTT, Resazurin) | Metabolic activity | Reduction of a substrate by metabolically active cells to a colored or fluorescent product. sigmaaldrich.comnih.gov | Assessing cell viability and proliferation. sigmaaldrich.comnih.gov |

| Dye Exclusion (e.g., Trypan Blue) | Membrane integrity | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. sigmaaldrich.com | Counting viable and non-viable cells. sigmaaldrich.com |

| DNA Synthesis Assays (e.g., BrdU) | Rate of cell division | Incorporation of a labeled nucleoside analog into newly synthesized DNA. sciencellonline.com | Measuring cell proliferation. sciencellonline.com |

Oxidative Stress Modulation and Antioxidant Activity

While direct studies on the oxidative stress modulation by this compound are limited, research on its derivatives suggests that the benzofuran (B130515) scaffold is a promising backbone for the development of antioxidant agents. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

A study on a series of substituted benzofuran derivatives revealed that certain modifications to the core structure significantly influence their antioxidant activity. For instance, derivatives with specific substitutions at the R1 and R positions of the benzofuran ring demonstrated notable antioxidant effects when compared to the standard antioxidant, L-ascorbic acid. The transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity.

Table 1: Antioxidant Activity of Selected Benzofuran Derivatives

| Compound ID | Substitution Pattern (R1, R) | Antioxidant Activity | Reference |

|---|---|---|---|

| Derivative 1 | Morpholine, Br | Very Significant | |

| Derivative 2 | 1-Pyridyl-2-yl piperazine, OMe | Very Significant | |

| Derivative 3 | Thiomorpholine, OMe | Good | |

| Derivative 4 | Piperzin-1-yl ethanol, OMe | Good |

Broad Spectrum Biological Activities in Research Contexts

The benzofuran scaffold is a constituent of numerous natural and synthetic compounds exhibiting a wide range of antimicrobial activities. Derivatives of this compound have been investigated for their potential as antibacterial and antifungal agents.

In terms of antibacterial activity, studies on various benzofuran derivatives have been conducted against both Gram-positive and Gram-negative bacteria. However, in one particular study, a series of synthesized substituted benzofuran derivatives were found to be inactive against Staphylococcus aureus and Salmonella typhimurium. This highlights the high specificity of the structure-activity relationship in this class of compounds.

Regarding antifungal activity, derivatives of benzofuran have shown promise. For example, oxime ethers of benzofuran have demonstrated high antifungal activity against Candida albicans.

Table 2: Antimicrobial Spectrum of Selected Benzofuran Derivatives

| Compound Type | Target Microorganism | Activity | Reference |

|---|---|---|---|

| Substituted benzofuran derivatives | Staphylococcus aureus | Inactive | |

| Substituted benzofuran derivatives | Salmonella typhimurium | Inactive | |

| Benzofuran oxime ethers | Candida albicans | High |

Certain derivatives of this compound have been shown to possess anti-inflammatory properties. For instance, 3-Methyl-5-bromo-2-benzofurancarboximidamide has been compared to established anti-inflammatory agents like phenylbutazone (B1037) in terms of its activity. This suggests that the benzofuran scaffold can be a template for designing new anti-inflammatory compounds.

The anticancer potential of benzofuran derivatives is an active area of research. Studies have investigated the cytotoxic effects of various this compound derivatives against different cancer cell lines.

For example, 1-(benzofuran-2-yl)ethan-1-one oxime and its ether derivatives were screened for their cytotoxicity against the HeLa cancer cell line. Some of these derivatives significantly reduced the viability of these cancer cells. Specifically, (E)-acetophenone O-2-morpholinoethyl oxime and (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime showed notable specific toxicity against A-549, Caco-2, and HeLa cancer cells.

Table 3: Cytotoxic Activity of Selected Benzofuran Derivatives against HeLa Cancer Cells

| Compound | Concentration (µg/mL) | Effect on HeLa Cell Viability | Reference |

|---|---|---|---|

| 2-(Cyclohexylideneaminoxy)acetic acid | 100–250 | Reduced to below 20% of control | |

| (E)-Acetophenone O-2-morpholinoethyl oxime | 100–250 | Reduced to below 20% of control | |

| Thiazole and benzothiophene (B83047) derivatives | Similar to above | Lower efficiency |

The neuroprotective properties of benzofuran-based compounds are of significant interest in the context of neurodegenerative diseases like Alzheimer's. Research has focused on the ability of these compounds to protect neurons from damage.

A study on newly designed 2-arylbenzofuran derivatives identified compounds with promising neuroprotective and immunomodulatory properties. For example, one derivative demonstrated neuroprotective activity against Aβ1-42 oligomers, which are implicated in Alzheimer's disease. This compound was also found to modulate the microglial phenotype, switching it from a pro-inflammatory to a neuroprotective state.

Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| 3-Methyl-5-bromo-2-benzofurancarboximidamide |

| L-ascorbic acid |

| Phenylbutazone |

| N-hydroxy-4-nitro-2-benzofurancarboximidamide |

| 1-(benzofuran-2-yl)ethan-1-one oxime |

| (E)-acetophenone O-2-morpholinoethyl oxime |

| (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime |

| 2-(Cyclohexylideneaminoxy)acetic acid |

| 2-arylbenzofuran derivatives |

An in-depth analysis of the chemical compound this compound and its derivatives reveals a scaffold of significant interest in pharmacological and biological research. These compounds have been the subject of numerous studies exploring their potential therapeutic applications, ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective activities. This article elucidates the current understanding of the mechanisms of action behind these properties, based on available scientific literature.

The benzofuran ring system, a core component of this compound, is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds. The carboximidamide moiety attached at the 2-position further contributes to the potential for diverse biological interactions.

Oxidative Stress Modulation and Antioxidant Activity

While direct and extensive research on the parent this compound's role in oxidative stress is not widely documented, studies on its derivatives have shown promising antioxidant capabilities. The benzofuran nucleus itself is recognized for its antioxidant potential, with some research suggesting that the transformation from a chroman to a benzofuran skeleton can enhance this activity.

The antioxidant properties of these compounds are often assessed through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A study focusing on a series of substituted benzofuran derivatives demonstrated that specific chemical modifications significantly influence their antioxidant efficacy. For instance, certain derivatives exhibited very significant antioxidant activity when compared to the well-known antioxidant, L-ascorbic acid.

Broad Spectrum Biological Activities in Research Contexts

The versatility of the benzofuran scaffold has prompted investigations into a wide array of biological activities.

Antimicrobial Properties: Antibacterial and Antifungal Activity

Derivatives of this compound have been evaluated for their efficacy against various microbial pathogens. The benzofuran core is a common feature in many natural and synthetic compounds that possess antimicrobial properties.

In the realm of antibacterial research, the activity of benzofuran derivatives can be highly specific. For example, one study reported that a series of synthesized substituted benzofuran derivatives did not show activity against the Gram-positive bacterium Staphylococcus aureus or the Gram-negative bacterium Salmonella typhimurium. This underscores the importance of specific structural features for antibacterial efficacy.

Conversely, the antifungal potential of this class of compounds appears more pronounced in certain studies. Benzofuran derivatives, particularly oxime ethers, have demonstrated high activity against the fungal pathogen Candida albicans.

Antiviral Investigations

The exploration of this compound and its analogues in the context of antiviral research is a developing field. While comprehensive data on the parent compound is limited, the benzofuran class is recognized for its potential in this area. The unique chemical architecture of derivatives such as N-hydroxy-4-nitro-2-benzofurancarboximidamide suggests that these molecules could serve as leads for the development of new antiviral agents.

Anti-inflammatory Response Modulation

Certain derivatives of this compound have exhibited notable anti-inflammatory effects. For example, the compound 3-Methyl-5-bromo-2-benzofurancarboximidamide has been shown to have anti-inflammatory activity comparable to the established non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. This finding indicates that the benzofuran scaffold is a viable starting point for the design of novel anti-inflammatory therapies.

Anticancer Research Applications

The potential of benzofuran derivatives as anticancer agents is an area of intensive investigation. Various derivatives of this compound have been screened for their cytotoxic effects against a range of human cancer cell lines.

One study investigated the cytotoxicity of 1-(benzofuran-2-yl)ethan-1-one oxime and its derivatives against the HeLa cancer cell line. Several of these compounds were found to significantly reduce the viability of these cells. Notably, specific derivatives like (E)-acetophenone O-2-morpholinoethyl oxime and (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime demonstrated selective and potent toxicity against cancer cell lines including A-549 (lung), Caco-2 (colon), and HeLa (cervical).

Neuroprotective Potential

The neuroprotective effects of compounds based on the benzofuran structure are of considerable interest for their potential application in treating neurodegenerative conditions such as Alzheimer's disease. Research in this area has focused on the ability of these compounds to shield neurons from various forms of damage.

A study involving newly synthesized 2-arylbenzofuran derivatives led to the identification of compounds with significant neuroprotective and immunomodulatory activities. One particular derivative was found to offer protection against the toxic effects of Aβ1-42 oligomers, which are key pathological elements in Alzheimer's disease. Furthermore, this compound was observed to influence the phenotype of microglia, promoting a shift from a pro-inflammatory state to a neuroprotective one.

Other Biological Investigations (e.g., Anti-aggregatory)

Beyond the more extensively documented pharmacological areas, the this compound scaffold and its derivatives have been subject to other specific biological investigations. While the broader chemical class of amidoximes, to which this compound belongs, has been recognized for a wide array of biological activities, including potential anti-aggregatory functions as nitric oxide (NO) donors, specific studies focusing on the anti-platelet aggregation effects of this compound itself are not prominent in the scientific literature. researchgate.net However, research has explored other activities, such as analgesic, anti-inflammatory, and receptor-specific interactions. researchgate.netresearchgate.netub.edu

Detailed research has been conducted on the analgesic and anti-inflammatory properties of this compound and its substituted analogues. researchgate.net A notable study from 1982 systematically tested a series of these compounds, revealing that most of the tested 2-benzofurancarboximidamides demonstrated noteworthy analgesic properties, with some also exhibiting anti-inflammatory effects. researchgate.net For comparative purposes, these activities were evaluated alongside related structures like 2-naphto[2,1-b]furancarboximidamide. researchgate.net The investigation highlighted that specific substitutions on the benzofuran ring could yield compounds with potencies comparable to established agents of the time. researchgate.net

One of the most effective compounds identified in the study was 3-Methyl-5-bromo-2-benzofurancarboximidamide, whose analgesic and anti-inflammatory activities were found to be comparable to aspirin (B1665792) and phenylbutazone, respectively. researchgate.netresearchgate.net

| Compound | Biological Activity Investigated | Comparator Drug | Reported Outcome |

|---|---|---|---|

| 3-Methyl-5-bromo-2-benzofurancarboximidamide | Analgesic | Aspirin | Activity is comparable to the comparator. |

| 3-Methyl-5-bromo-2-benzofurancarboximidamide | Anti-inflammatory | Phenylbutazone | Activity is comparable to the comparator. |

More recent research has utilized this compound derivatives as intermediates for synthesizing ligands targeting specific receptors implicated in neurodegenerative diseases. ub.edukuleuven.be For instance, N-(2,2-dimethoxyethyl)benzofuran-2-carboximidamide has served as a key precursor in the development of benzofuranyl-2-imidazoles, which are potent and selective ligands for the imidazoline (B1206853) I2 receptor. ub.edukuleuven.be This line of inquiry is aimed at developing therapeutic agents for conditions like Alzheimer's disease, with studies showing that the resulting compounds can provide neuroprotective benefits. ub.edu The representative compound from this class, 2-(2-benzofuranyl)-2-imidazole (also known as LSL60101 or garsevil), was found to decrease the levels of the pro-apoptotic FADD protein in the hippocampus of mice. kuleuven.be

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the 2-Benzofurancarboximidamide Scaffold

Substitutions on the benzofuran (B130515) ring system have been shown to significantly influence the biological profile of this class of compounds.

Halogen Substitution: The introduction of halogen atoms, such as chlorine and bromine, on the benzofuran ring or on pendant phenyl rings has been explored in the context of anticancer activity. For instance, in a series of 5-chlorobenzofuran-2-carboxamides, the presence of the chlorine atom was a key feature for their apoptotic anticancer properties. researchgate.net The position of the halogen can also be critical; studies on related benzofuran derivatives have indicated that substitution at the para position of a pendant N-phenyl ring often leads to maximal cytotoxic activity. researchgate.netnih.gov This is attributed to the hydrophobic and electron-donating properties of halogens which can enhance the compound's cytotoxic potential. researchgate.net However, the addition of multiple halogen-substituted rings can sometimes be detrimental to activity. researchgate.netnih.gov

Alkyl and Methoxy (B1213986) Substitution: The presence and position of methoxy groups can also be a determining factor for biological activity. In some benzofuran derivatives, the absence of a methoxy substituent, particularly in conjunction with halogenated rings, has been found to be detrimental to their cytotoxic effects. researchgate.netnih.gov For instance, the replacement of a phenolic hydroxyl group with a methoxy group can alter the activity of certain benzofuran derivatives. nih.gov While specific studies focusing solely on the impact of various alkyl groups on the this compound scaffold are limited, research on related heterocyclic compounds suggests that N-alkyl substitutions can influence the lipophilicity and, consequently, the antimicrobial potency of the compounds.

The table below summarizes the observed effects of different substitutions on the benzofuran scaffold based on studies of related compounds.

| Substitution | Position | Observed Effect on Activity | Compound Class Studied |

| Chlorine | 5-position of benzofuran | Key for apoptotic anticancer activity | 5-chlorobenzofuran-2-carboxamides |

| Halogen | para-position of N-phenyl ring | Often leads to maximal cytotoxic activity | Benzofuran derivatives |

| Methoxy | Varies | Absence can be detrimental to cytotoxicity | Halogenated benzofuran derivatives |

The carboximidamide (amidine) functional group is a key pharmacophoric feature, and its modification can lead to significant changes in biological activity.

N-hydroxy Modifications: The N'-hydroxy-1-benzofuran-2-carboximidamide is a known derivative of the parent compound. Hydroxamic acid derivatives, which contain a similar N-hydroxy functionality, are well-documented for their biological activities, including their role as enzyme inhibitors. semanticscholar.org This suggests that the N-hydroxy group can be a critical component for the biological activity of this compound derivatives.

N-substitutions: Modifications of the amidine group through N-substitution can influence the compound's physicochemical properties and its interaction with biological targets. For instance, N-acyl thiourea (B124793) derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. mdpi.com While not directly on the this compound scaffold, these studies highlight the potential for modulating activity through acylation of the nitrogen atoms in a related functional group. The pharmacophoric –CO–NH–N= group in acylhydrazones is another example of how modifications to this part of the molecule can impart a wide range of pharmacological activities, including antitumor and antimicrobial effects. mdpi.com

The following table outlines some modifications of the amidine or related functional groups and their potential impact on biological activity.

| Modification | Resulting Functional Group | Potential Biological Activities |

| N'-hydroxylation | N'-hydroxycarboximidamide | Enzyme inhibition |

| N-acylation | N-acylcarboximidamide | Modulation of antimicrobial and antioxidant activity |

The introduction of linkers and pendant groups to the this compound scaffold allows for the exploration of a wider chemical space and the potential for enhanced interactions with biological targets.

Pendant Groups: The attachment of various pendant groups, particularly at the C3 position of the benzofuran ring, has been a strategy to diversify the chemical structure of benzofuran-2-carboxamides. researchgate.net Palladium-catalyzed C-H arylation has enabled the installation of a wide range of aryl and heteroaryl substituents at this position, creating a library of compounds for biological screening. researchgate.net In a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxamides, the presence of hydrophobic groups on the N-phenyl ring was found to potentiate anticancer and NF-κB inhibitory activity. americanpharmaceuticalreview.com

The table below provides examples of linker and pendant group strategies from related compound series.

| Strategy | Example | Resulting Activity |

| Linker Chemistry | 2-Thioacetamido linker | VEGFR-2 kinase inhibition, antitumor activity |

| Pendant Groups | C3-arylation of benzofuran ring | Structural diversity for screening |

| Pendant Groups | Hydrophobic groups on N-phenyl ring | Potentiated anticancer and NF-κB inhibitory activity |

Stereochemical Influence on Biological Activity

The principles of stereochemistry are fundamental in drug design and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is due to the chiral nature of biological targets such as enzymes and receptors.

For the this compound scaffold, if a chiral center is introduced through substitution, it is highly probable that the biological activity will be stereospecific. However, a review of the current literature did not yield specific studies that have investigated the chiral separation and differential biological evaluation of enantiomers of this compound derivatives.

In the broader context of medicinal chemistry, the separation and individual testing of enantiomers are standard practice. nih.gov Techniques such as chiral high-performance liquid chromatography (HPLC) are employed for the analytical and preparative separation of enantiomers. nih.gov The biological evaluation of the purified individual enantiomers often reveals that one enantiomer is significantly more active than the other (the eutomer versus the distomer). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

The foundation of a robust QSAR model lies in the appropriate selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are broadly categorized as 1D, 2D, and 3D descriptors.

1D Descriptors: These include basic molecular properties such as molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional, topological, and connectivity indices. Examples include molar refractivity and various electro-topological state indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric, electronic, and thermodynamic properties. Examples include molecular volume, surface area, dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

In QSAR studies of benzofuran and related heterocyclic compounds, a wide array of descriptors are typically calculated using specialized software. The selection of the most relevant descriptors is a critical step and is often achieved through statistical methods such as genetic algorithms or stepwise multiple linear regression to avoid overfitting and to identify the key structural features that govern the biological activity. semanticscholar.org

The following table lists some common descriptors used in QSAR modeling of benzofuran-like compounds.

| Descriptor Class | Examples |

| Constitutional (1D/2D) | Molecular Weight, Number of H-bond donors/acceptors |

| Topological (2D) | Wiener index, Kier & Hall connectivity indices |

| Geometric (3D) | Molecular Surface Area, Molecular Volume |

| Electrostatic (3D) | Dipole Moment, Partial Charges |

| Quantum Chemical (3D) | HOMO/LUMO energies, Mulliken electronegativity |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. jscimedcentral.com This method is instrumental in understanding the binding mechanisms of 2-benzofurancarboximidamide derivatives and identifying key interactions that drive their biological activity. nih.gov

Prediction of Ligand-Protein Binding Modes and Orientations

Molecular docking simulations have been successfully employed to elucidate the binding modes of various benzofuran (B130515) derivatives with their protein targets. These studies reveal the specific spatial arrangement of the ligand within the binding pocket and the crucial amino acid residues involved in the interaction.

For instance, a study on 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A (SrtA) used docking to understand their mechanism. The most potent compound, Ia-22, was shown to adopt a binding pattern similar to the native substrate (LPXTG) in the SrtA binding pocket (PDB: 2KID). Its orientation involved an L-shaped kink and key hydrogen bond interactions with the functional site residues Cys184, Trp194, and Arg197. nih.gov

In another study, N-hydroxybenzofuran-5-carboximidamide derivatives were investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). Molecular modeling of the most potent derivative, compound 19 (an N-3-bromophenyl derivative), with the IDO1 crystal structure revealed its binding orientation. The model indicated that the compound's high potency was due to dipole-ionic interactions with the heme iron, a halogen bond with Cys129, and two significant hydrophobic interactions. nih.gov

Similarly, docking studies of benzofuran analogs against Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) identified key interacting residues. The analysis suggested that residues such as Ser1636, Tyr1637, Asn1640, Ala1667, Phe1670, and Tyr1674 are crucial for the interaction. nih.gov For the lead molecule in that study, Tam16, a specific hydrogen bond with the hydroxyl group of a phenol, contributed to a more stable molecular structure within the binding site. nih.gov

Table 1: Predicted Interacting Residues for Benzofuran Derivatives from Docking Studies

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

| 2-phenyl-benzofuran-3-carboxamide | S. aureus Sortase A | Cys184, Trp194, Arg197 | Hydrogen Bond |

| N-hydroxybenzofuran-5-carboximidamide | IDO1 | Heme Iron, Cys129 | Dipole-ionic, Halogen Bond, Hydrophobic |

| Benzofuran Analogs (e.g., Tam16) | M. tuberculosis Pks13 | Ser1636, Tyr1637, Phe1670 | Not specified, Hydrogen Bond |

Scoring Function Analysis for Binding Affinity Prediction

Scoring functions are mathematical models used in docking programs to estimate the binding affinity between a ligand and a protein. jddtonline.info A lower docking score generally indicates a stronger predicted binding affinity. bhu.ac.inbrieflands.com This analysis is crucial for ranking potential inhibitors and prioritizing them for further experimental testing.

In the development of IDO1 inhibitors, the N-3-bromophenyl derivative 19 was identified as the most potent inhibitor, with an IC50 value of 0.44 μM. nih.gov Molecular docking studies on benzofuran-based Schiff bases against the glucosamine-6-phosphate synthase (GluN-6-P) enzyme also utilized scoring functions. Compounds 5a and 5c from this series showed the lowest binding energies, suggesting they are the most potent inhibitors of the enzyme among the tested compounds. nih.gov

Similarly, in a study targeting the SARS-CoV-2 main protease (Mpro), natural phytocompounds were ranked based on their binding energy. Theaflavin-3-3'-digallate and rutin (B1680289) were among the top-ranked compounds with binding energies of -12.41 kcal/mol and -11.33 kcal/mol, respectively, indicating strong potential inhibition. nih.gov These examples highlight how scoring functions are used to quantitatively predict and compare the binding potential of different derivatives.

Table 2: Example Docking Scores and Biological Activity for Benzofuran Derivatives

| Compound/Derivative | Target Protein | Docking Score / Binding Energy (kcal/mol) | Experimental Activity (IC₅₀) |

| Compound 19 | IDO1 | Not specified | 0.44 µM |

| Compound 5a | GluN-6-P | -8.08 | Not specified |

| Compound 5c | GluN-6-P | -8.02 | Not specified |

| Rutin | SARS-CoV-2 Mpro | -11.33 | Not specified |

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. jddtonline.info This methodology has been effectively applied to discover novel inhibitors based on the benzofuran scaffold. The process often involves filtering vast databases based on structural similarity to known active compounds or by docking entire libraries against a target protein. nih.govnih.gov

A recent study focused on developing pan-genotypic inhibitors against the Hepatitis C virus (HCV) NS5B polymerase utilized virtual screening. nih.gov By screening compounds based on molecular structure similarity and subsequent molecular docking, researchers identified potential lead compounds, including ZINC103262402, ZINC215816615, and ZINC215876403, from the ZINC database. These hits were then advanced to more rigorous computational analysis. nih.gov

In another example, a ligand-based virtual screening of the ZINC15 database was performed to find inhibitors for the triosephosphate isomerase (TIM) of Leishmania mexicana. This initial screening, followed by molecular docking, resulted in 175 potential hits with docking scores ranging from -9.0 to -10.8 Kcal/mol, which were then prioritized for experimental validation. nih.gov These approaches demonstrate the power of virtual screening to efficiently narrow down a vast chemical space to a manageable number of promising hit compounds for further development. chapman.eduebsco.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. tanaffosjournal.ir MD simulations are used to assess the stability of the docked conformation, observe conformational changes, and calculate binding free energies with greater accuracy. windows.netmdpi.com

Conformational Analysis and Trajectory Observation of Complexes

MD simulations are performed to validate the stability of binding poses predicted by docking. nih.gov The trajectory of the simulation allows for the observation of how the ligand and protein move and adapt to each other over a set period, typically in nanoseconds. Current time information in Bangalore, IN.

In a study on benzofuran class inhibitors for Mycobacterium tuberculosis Pks13, the drug Tam1 and its analogs were subjected to 100-nanosecond simulations. The results showed that all the simulated complexes reached a stable state (converged) after approximately 30 nanoseconds, confirming the stability of the binding modes. nih.gov Similarly, MD simulations of newly designed benzofuran derivatives against HCV NS5B polymerase indicated that the identified lead compounds could bind stably to the target protein across various genotypes. nih.gov These simulations provide confidence that the interactions predicted by docking are maintained in a more realistic, dynamic environment.

Binding Free Energy Calculations (e.g., RMSD, RMSF, Radius of Gyration, SASA)

To further quantify the stability and dynamics of the protein-ligand complex, several parameters are calculated from the MD trajectory. nih.gov

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the protein-ligand complex is stable and has reached equilibrium. For the benzofuran inhibitors of Pks13, RMSD analysis confirmed that the simulations converged and remained stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues. It helps to identify which parts of the protein are flexible and which are stabilized upon ligand binding. In the Pks13 study, the greatest fluctuations were observed in the residues of the protein's lid domain, a region known for its flexibility. nih.gov

Solvent-Accessible Surface Area (SASA): SASA calculates the surface area of the protein that is accessible to the solvent. Changes in SASA can indicate how the ligand binding affects the protein's conformation and its interaction with the surrounding environment.

Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy from the MD simulation snapshots. This provides a more accurate estimation of binding affinity than docking scores alone. For the Pks13 inhibitor Tam16, the calculated binding free energy (ΔGbind) was -51.43 kcal/mol, which correlated well with its potent experimental activity (IC50 = 0.19 μM). nih.gov Energy decomposition analysis further revealed that the residue Phe1670 made the most significant energy contribution to the binding. nih.gov

Table 3: MD Simulation Parameters and Findings for Benzofuran Derivatives

| Derivative/Analog | Target Protein | Simulation Length | Key Findings |

| Tam1 and analogs | M. tuberculosis Pks13 | 100 ns | Stable RMSD after 30 ns; high RMSF in lid domain. |

| Tam16 | M. tuberculosis Pks13 | 100 ns | ΔGbind of -51.43 kcal/mol; strong interaction with Phe1670. |

| ZINC215816615 | HCV NS5B Polymerase | Not specified | Stable binding confirmed by MD simulations. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of molecules. researchgate.netrsc.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, offering a detailed view of its characteristics. upc.edu For benzofuran derivatives, DFT methods like B3LYP are commonly employed with various basis sets (e.g., 6-311+G(d,p)) to compute a wide range of molecular properties. researchgate.netresearchgate.net

The electronic structure of a molecule governs its physical and chemical properties. researchgate.net Quantum chemical calculations provide a detailed description of the distribution of electrons within a molecule. wikipedia.org For aromatic systems like this compound, understanding the electronic configuration is key to comprehending its stability and interactions.

Key aspects of electronic structure elucidation include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining how a molecule interacts with other species. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net For related benzofuran structures, HOMO and LUMO orbitals are often delocalized across the pyrene (B120774) core and its aryl substituents. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions, such as hydrogen bonding, which are vital for biological activity. researchgate.net

Table 1: Key Electronic Properties Calculated for Benzofuran Derivatives

| Calculated Property | Significance | Typical Computational Method |

| HOMO Energy | Indicates electron-donating ability | DFT (e.g., B3LYP/6-31G(d,p)) |

| LUMO Energy | Indicates electron-accepting ability | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity | DFT (e.g., B3LYP/6-31G(d,p)) |

| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions | DFT |

| Atomic Charges (Mulliken, NBO) | Quantifies charge distribution and polarity | DFT, NBO Analysis |

Quantum chemical calculations are powerful tools for predicting how a molecule will behave in a chemical reaction. rsc.org By analyzing the electronic structure and energy landscapes, researchers can forecast the most likely reaction pathways and the stability of reaction intermediates and transition states. chemguide.co.ukpressbooks.pub

Global and Local Reactivity Descriptors: Based on the calculated electronic properties, various descriptors can be derived to predict reactivity. These include electronegativity, chemical hardness, and softness. rsc.org The Fukui function is a local reactivity descriptor that identifies which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Reaction Mechanism Elucidation: Computational methods can map out the entire energy profile of a proposed reaction mechanism. chemguide.co.uk This involves locating the transition state structures—the highest energy points along the reaction coordinate—and calculating their energies. pressbooks.pub The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. For substitution reactions common in heterocyclic chemistry, computational studies can distinguish between different mechanisms, such as SN1 or SN2, by analyzing the intermediates and transition states involved. chemguide.co.ukpressbooks.pubbyjus.com Machine learning models are also emerging as a tool to predict reaction outcomes and mechanisms by learning from vast datasets of known reactions. arxiv.orgcecam.orgarxiv.org

In Silico ADMET Prediction for Research Compound Prioritization

A significant challenge in drug discovery is ensuring that a potential drug molecule has favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). frontiersin.org In silico ADMET prediction uses computational models to estimate these properties from a molecule's structure, allowing for the early-stage filtering and prioritization of compounds. nih.govresearchgate.net This approach significantly reduces the time and cost associated with drug development by identifying potentially problematic candidates before they enter extensive experimental testing. frontiersin.org

For compounds like this compound, various web-based tools and software, such as SwissADME, pre-ADMET, and ADMETlab, are utilized. scispace.commdpi.comnih.gov These platforms predict a range of properties, including:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess how well the compound will be absorbed from the gut. scispace.commdpi.com

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) indicate how the compound will be distributed throughout the body. researchgate.netmdpi.com

Metabolism: The models can predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP3A4). frontiersin.org

Toxicity: Various toxicity risks, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), can be flagged. nih.gov

Drug-likeness rules, such as Lipinski's Rule of Five, are also calculated to provide a general assessment of whether a compound has physicochemical properties consistent with orally active drugs. scispace.commdpi.com

Table 2: Representative In Silico ADMET Properties for Compound Prioritization

| Parameter | Description | Desired Outcome for Drug Candidates |

| A bsorption | ||

| Human Intestinal Absorption (HIA) | Percentage of compound absorbed from the intestine. | High percentage (>80-90%) scispace.com |

| Caco-2 Permeability | Predicts permeability across the intestinal cell lining. | High permeability |

| D istribution | ||

| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system. | Dependent on the therapeutic target (Yes/No) mdpi.com |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | Moderate binding (highly bound drugs have lower efficacy) |

| M etabolism | ||

| CYP450 Inhibition (e.g., 2D6, 3A4) | Inhibition of key metabolic enzymes, leading to drug-drug interactions. | Non-inhibitor frontiersin.org |

| E xcretion | ||

| Half-life (T1/2) | Time required for the concentration of the drug to be reduced by half. | Varies depending on desired dosing regimen |

| T oxicity | ||

| AMES Toxicity | Potential to be mutagenic. | Negative |

| hERG Inhibition | Potential for cardiotoxicity. | Negative |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Assesses molecular properties for oral bioavailability. | No more than one violation scispace.com |

Development and Application of Force Fields in Modeling this compound

While quantum mechanics provides highly accurate descriptions, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a more efficient alternative by using a classical mechanics-based model, known as a force field, to calculate the potential energy of a system. upc.edu

A force field is a set of parameters and equations that describe the energy of a molecule as a function of its atomic coordinates. It includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Force Field Development and Parametrization: Standard force fields like AMBER, CHARMM, OPLS, and GROMOS have been developed primarily for common biomolecules like proteins and nucleic acids. nih.govresearchgate.net For novel molecules like this compound, existing parameters may not be available or accurate. In such cases, specific parameters for the molecule must be developed. This is often done by performing high-level quantum mechanical calculations on the molecule or its fragments to derive parameters like equilibrium bond lengths, angles, and partial atomic charges that accurately reproduce the quantum mechanical potential energy surface. nih.gov

Applications in Molecular Modeling: Once a suitable force field is established, it can be used in various molecular modeling applications:

Energy Minimization: To find the lowest energy (most stable) conformation of the molecule. frontiersin.org

Conformational Analysis: To explore the different possible 3D arrangements of the molecule and their relative energies.

Molecular Dynamics (MD) Simulations: To simulate the movement of the molecule over time, providing insights into its dynamic behavior, flexibility, and interactions with its environment (e.g., a solvent or a protein binding site). nih.gov MD simulations are crucial for understanding how this compound might bind to a biological target and for calculating binding free energies. mdpi.com Commonly used force fields in studies of benzofuran-containing systems include the Tripos force field, MMFF94x, and GROMOS96. frontiersin.orgnih.gov

Preclinical and in Vitro/in Vivo Research Models

In Vitro Cellular Models

Two-Dimensional (2D) Cell Line Studies (e.g., Human Tumor Cell Lines, MCF-10A, HeLa, Vero-E6, Caco-2)

Research has been conducted on various benzofuran-2-carboxamide (B1298429) derivatives to evaluate their antiproliferative effects against several human tumor cell lines. However, no specific studies on 2-Benzofurancarboximidamide were identified.

Notable findings for related derivatives include:

Antiproliferative Activity: Certain novel heterocyclic derivatives of benzofuran-2-carboxamides have demonstrated concentration-dependent antiproliferative effects on tumor cell lines at micromolar concentrations. biomolther.orgnih.gov For instance, specific imidazolynyl and 2-N-acetamidopyridyl substituted amides showed selective effects on the SW620 (colon adenocarcinoma) and SK-BR-3 (breast adenocarcinoma) cell lines. biomolther.orgnih.gov Other derivatives have shown activity against MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cell lines. researchgate.net

Mechanism of Action: Studies on some active derivatives indicate they can induce apoptosis (programmed cell death), while others appear to act through different cell death mechanisms. biomolther.orgnih.gov

No data was found regarding the use of this compound or its direct derivatives on MCF-10A, HeLa, Vero-E6, or Caco-2 cell lines.

Three-Dimensional (3D) Cell Culture Systems (e.g., Spheroids, Organoids)

There is no available research documenting the use of this compound in 3D cell culture systems such as spheroids or organoids. While 3D models are increasingly used in drug discovery to better mimic the in vivo environment, their application has not been reported for this specific compound. nih.govfrontiersin.orgoncotarget.com

Primary Cell Culture Systems (e.g., Rat Cortical Neuronal Cells)

One study synthesized a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities using primary cultured rat cortical neuronal cells. biomolther.org This indicates that the broader benzofuran-2-carboxamide scaffold has been investigated in this type of primary cell model. However, no research specifically involving this compound in rat cortical neuronal cells or other primary cell systems was found.

Ex Vivo Tissue and Organ Explant Models

No published research was identified that utilized this compound in ex vivo models using tissue or organ explants. These models, which help bridge the gap between in vitro and in vivo studies, have not been applied to the investigation of this compound. nih.govreading.ac.uk

In Vivo Animal Models for Efficacy and Mechanism Studies

While some benzofuran-2-carboxamide derivatives have been evaluated in in vivo animal models for activities such as anti-inflammatory and hypolipidemic effects in rats, there is no evidence of this compound being studied in animal models for efficacy or mechanism of action. tandfonline.comresearchgate.net For example, two novel derivatives, N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)bezofuran-2-carboxamide and N-(4-benzoylphenyl)benzofuran-2-carboxamide, were investigated in Triton WR-1339-induced hyperlipidemic rats. tandfonline.com

Rodent Models (e.g., Mice, Hamsters)

No publicly available research data was found detailing the use of this compound in rodent models such as mice or hamsters for preclinical evaluation.

Xenograft Models for Disease Research (e.g., Subcutaneous Xenografts)

There is no information in the surveyed scientific literature to suggest that this compound has been evaluated using xenograft models for disease research.

Genetically Engineered Mouse Models

Information regarding the use of genetically engineered mouse models to study the effects or mechanisms of this compound is not present in the available scientific databases.

Non-Rodent Animal Models (e.g., Ferrets, Cats, Pigs)

No studies were identified that utilized non-rodent animal models like ferrets, cats, or pigs to investigate the properties of this compound.

Infection Models for Antimicrobial Research

While the chemical class of benzofurans has been explored for antimicrobial properties, specific studies using infection models to test the efficacy of this compound are not documented in the available literature.

Design and Validation of Preclinical Studies

Hypothesis Generation and Exploratory Studies

There is no available information on the specific hypotheses generated or the design of exploratory studies conducted for the preclinical evaluation of this compound.

Confirmatory Studies and Experimental Design

In a typical preclinical setting, confirmatory studies for a novel compound are designed to rigorously validate initial findings. This involves a structured approach to minimize bias and ensure the reproducibility of results. Key elements of such experimental designs include:

Clear Hypothesis: Each study is based on a precise, testable hypothesis regarding the compound's biological activity.

Appropriate Controls: The inclusion of positive and negative controls is fundamental. Positive controls are established compounds with known effects, while negative controls, such as a vehicle solution, account for any effects of the delivery medium.

Randomization and Blinding: To prevent systematic errors, experimental subjects are randomly assigned to treatment groups. Blinding, where investigators and/or technicians are unaware of the treatment allocation, further reduces observer bias.

Sample Size Justification: The number of subjects or samples is predetermined through power analysis to ensure that the study is sufficiently powered to detect a statistically significant effect if one exists.

Data Collection and Statistical Analysis in Biological Experiments

Data Collection:

Standardized Protocols: Data is collected according to pre-defined and standardized operating procedures (SOPs) to ensure consistency across all experimental groups and time points.

Quantitative and Qualitative Data: Both numerical (e.g., biomarker levels, tumor volume) and observational (e.g., histological changes) data are systematically recorded.

Instrumentation and Calibration: All instruments used for data collection are regularly calibrated to maintain accuracy and reliability.

Statistical Analysis:

The choice of statistical tests is dictated by the experimental design and the type of data collected. nih.gov Common statistical methods include:

Descriptive Statistics: Summarization of data using measures such as mean, median, standard deviation, and standard error of the mean.

The following table outlines common statistical tests and their applications in biological research:

| Statistical Test | Description | Typical Application |

| Student's t-test | Compares the means of two groups. nih.gov | Comparing the effect of a compound to a control in a simple two-group experiment. |

| Analysis of Variance (ANOVA) | Compares the means of three or more groups. nih.gov | Evaluating the effects of different concentrations of a compound against a control. |

| Chi-squared Test | Analyzes categorical data. | Assessing the association between a treatment and a categorical outcome (e.g., presence or absence of a specific phenotype). |

| Regression Analysis | Models the relationship between a dependent variable and one or more independent variables. | Determining the dose-response relationship of a compound. |

It is imperative to note that without specific research data on this compound, the application of these principles remains general. The scientific community awaits the publication of research on this compound to understand its specific biological properties and potential therapeutic applications.

Medicinal Chemistry and Early Drug Discovery Perspectives

2-Benzofurancarboximidamide as a Lead Scaffold in Drug Discovery

In the field of medicinal chemistry, the identification of "privileged scaffolds" is a cornerstone of modern drug discovery. These molecular frameworks, such as the benzofuran (B130515) ring system, are recognized for their ability to bind to multiple biological targets with high affinity, making them ideal starting points for the development of new therapeutic agents. nih.gov The benzofuran scaffold, an oxygen-containing heterocycle, is present in numerous biologically important molecules and has demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antioxidant, and antitumoral properties. nih.gov